molecular formula C18H15N3O5S B2771944 N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 923180-14-7

N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2771944
CAS No.: 923180-14-7
M. Wt: 385.39
InChI Key: NVRIQZGCRCCGBZ-UHFFFAOYSA-N
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Description

N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-16(19-8-11-3-4-13-15(6-11)26-10-25-13)7-12-9-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRIQZGCRCCGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates a thiazole ring, a benzodioxole moiety, and various functional groups that may contribute to its diverse biological activities. Research has indicated its potential in modulating enzymatic activity and receptor signaling pathways, which are crucial for various clinical applications.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 378.43 g/mol. Its structure includes several functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight378.43 g/mol
CAS NumberNot specified

Antidiabetic Activity

Recent studies have demonstrated the antidiabetic potential of compounds similar to this compound. For instance, derivatives of benzodioxole exhibited significant inhibition of α-amylase with IC50 values ranging from 0.68 to 0.85 µM, indicating their effectiveness in managing diabetes by slowing carbohydrate digestion .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies showed that it demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. For example, one derivative showed an IC50 value between 26–65 µM against four different cancer cell lines . This selective cytotoxicity suggests a promising therapeutic index for cancer treatment.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been assessed against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin . The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of key signaling pathways involved in inflammation and tumorigenesis. For example, the compound may inhibit specific kinases involved in cancer cell proliferation or promote apoptosis in malignant cells.

Study 1: Antidiabetic Effects

In an in vivo study using streptozotocin-induced diabetic mice, a derivative of the compound was administered at varying doses. The results indicated that the compound significantly reduced blood glucose levels without affecting normal cellular functions, highlighting its potential as a safe antidiabetic agent .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound against several human cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 26 µM .

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